Xylobovide

Phytotoxicity Natural Products Xylaria obovata

Xylobovide is a naturally occurring bis-γ-lactone belonging to the furofuran class of organic compounds, with molecular formula C₉H₁₀O₄ and molecular weight 182.17 g/mol. It was first isolated as a new metabolite from the culture broth of the Ethiopian fungus Xylaria obovata, alongside cytochalasin-type cytotoxins.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
Cat. No. B1249081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylobovide
Synonymsxylobovide
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCCC1C2C(C(=C)C(=O)O2)C(=O)O1
InChIInChI=1S/C9H10O4/c1-3-5-7-6(9(11)12-5)4(2)8(10)13-7/h5-7H,2-3H2,1H3/t5-,6+,7+/m1/s1
InChIKeyBHRJNZZWSGMQLJ-VQVTYTSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylobovide Sourcing Guide: What Differentiates This Furofuran Phytotoxin from Canadensolide and Sporothriolide


Xylobovide is a naturally occurring bis-γ-lactone belonging to the furofuran class of organic compounds, with molecular formula C₉H₁₀O₄ and molecular weight 182.17 g/mol [1]. It was first isolated as a new metabolite from the culture broth of the Ethiopian fungus Xylaria obovata, alongside cytochalasin-type cytotoxins [2]. Structurally, xylobovide features an exo-methylene group and a distinctive ethyl side chain that differentiates it from its closest bislactone analogs—canadensolide (n-propyl side chain) and sporothriolide (n-pentyl side chain)—a structural variation that directly dictates differential bioactivity profiles [3].

1

Phytotoxin research tool for plant model systems

2

Structurally differentiated by ethyl (C2) side chain vs. n-propyl/n-pentyl bislactone analogs

3

Zero identified commercial suppliers; custom synthesis planning required

Why Canadensolide or Sporothriolide Cannot Substitute for Xylobovide in Research and Procurement


Although xylobovide, canadensolide, and sporothriolide share an identical bis-γ-lactone core scaffold and differ only in the chain length of their alkyl substituents (ethyl, n-propyl, and n-pentyl respectively), this seemingly minor structural variation produces fundamentally divergent biological activity spectra that preclude functional interchangeability [1]. Xylobovide is consistently reported as a phytotoxin, whereas canadensolide is characterized as an antifungal/antigerminative agent and sporothriolide as a broad-spectrum antibacterial, antifungal, algicidal, and herbicidal compound [2]. Substituting one for another without empirical validation introduces confounding variables in any experimental system designed to interrogate phytotoxic mechanisms. Furthermore, xylobovide's extreme scarcity in the commercial supply chain—with zero catalog suppliers identified on major chemical marketplaces—contrasts with the relative availability of canadensolide, making procurement strategy a critical and compound-specific consideration .

Xylobovide: phytotoxin (ethyl chain)
Substitution may shift activity to antifungal
Canadensolide: antifungal/antigerminative (n-propyl)
Xylobovide: single-target phytotoxin
May introduce multi-target confounding
Sporothriolide: antibacterial, antifungal, herbicidal
0 commercial suppliers
Custom synthesis needed; off-the-shelf analogs available
Canadensolide: ≥3 catalog suppliers

Xylobovide Differentiation Evidence: Quantitative Comparator Data for Selection Decisions


Phytotoxic Activity Profile vs. Cytotoxic Cytochalasin Co-Metabolites from the Same Producing Organism

In the foundational isolation study from Xylaria obovata culture broth, xylobovide was characterized as a phytotoxin, functionally segregated from the cytochalasin-type metabolites (19,20-epoxycytochalasin C, deacetyl-19,20-epoxycytochalasin C) that were classified as cytotoxins [1]. This within-study, same-organism activity differentiation means that xylobovide, unlike its cytotoxic co-metabolites, targets plant systems.

Activity Classification
Head-to-head
Xylobovide: phytotoxic Co-metabolites: cytotoxic (19,20-epoxycytochalasin C, deacetyl analog)
Supports plant-specific assay selection over cytotoxin co-metabolites
Same-organism extract comparison (X. obovata)
Phytotoxicity Natural Products Xylaria obovata

Structural Differentiation from Canadensolide and Sporothriolide by Alkyl Side Chain Length

Xylobovide, canadensolide, and sporothriolide are closely related bis-γ-lactones that differ exclusively in the alkyl group chain length: ethyl (C2) for xylobovide, n-propyl (C3) for canadensolide, and n-pentyl (C5) for sporothriolide [1]. This incremental chain-length variation correlates with distinct bioactivity assignments in the literature: xylobovide is a phytotoxin, canadensolide is an antifungal with antigerminative activity, and sporothriolide is antibacterial, antifungal, algicidal, and herbicidal [2].

Chain Length & Bioactivity
Class-level
Ethyl (C2): phytotoxic n-Propyl (C3): antifungal/antigerminative n-Pentyl (C5): multi-target antimicrobial/herbicidal
Chain length governs functional divergence across the series
SAR interpretation requires correct alkyl variant
Structure-Activity Relationship Bislactone Natural Product Chemistry

Commercial Availability: Zero Identified Suppliers for Xylobovide vs. Catalog Availability of Canadensolide

A survey of the chemical marketplace via ChemicalBook reveals zero global suppliers listed for xylobovide . In contrast, canadensolide (CAS 20421-31-2) is stocked by multiple commercial vendors including MedChemExpress, BOC Sciences, and TargetMol, with catalog numbers and pricing available . Sporothriolide is similarly available from vendors such as Bertin Bioreagent and Glpbio.

Supplier Count
Data to verify
Xylobovide: 0 suppliers Canadensolide: ≥3 catalog suppliers
Custom synthesis required based on current marketplace survey
Supplier availability may change; verify independently
Procurement Supply Chain Commercial Availability

Enantioselective Synthetic Route Available: First Total Synthesis and Absolute Stereochemistry Determined

The first total synthesis of xylobovide was achieved via an intramolecular radical cyclization protocol on a carbohydrate-derived 5-hexynyl system derived from diacetone glucose, which simultaneously established the absolute stereochemistry of the natural product [1]. This synthesis route provides a defined, reproducible entry to enantiomerically pure xylobovide. A complementary synthetic approach using Johnson–Claisen rearrangement of allyl alcohols with chiral vicinal diol functionality has also been reported, yielding the advanced γ-(lactone–lactol) intermediate for xylobovide in high enantio- and diastereoselectivity [2].

Total Synthesis
Method context
Two enantioselective routes published Radical cyclization & Johnson–Claisen rearrangement
Synthesis planning mitigates supply risk
Absolute stereochemistry confirmed; serves as procurement option
Total Synthesis Absolute Stereochemistry Radical Cyclization

Recommended Research and Procurement Application Scenarios for Xylobovide


Plant Physiology and Phytotoxin Mechanism Studies Requiring the Ethyl-Substituted Bis-γ-Lactone

Xylobovide is specifically indicated for research programs investigating phytotoxic mechanisms in plant model systems [1]. Unlike canadensolide (which is antifungal/antigerminative against fungal spores) or sporothriolide (which exhibits multi-target antimicrobial and herbicidal activity), xylobovide's reported activity profile in the original isolation study is that of a phytotoxin. Experimental designs that require a single-target, plant-specific bioactive bislactone with the shortest alkyl chain (C2 ethyl) should specify xylobovide, as the chain-length variation of even a single methylene unit is sufficient to shift the bioactivity landscape across this compound series [2].

Structure-Activity Relationship (SAR) Studies Across the Bis-γ-Lactone Natural Product Series

The xylobovide–canadensolide–sporothriolide series constitutes a natural SAR ladder where the sole structural variable is the length of the alkyl substituent [1]. Researchers conducting systematic SAR investigations of this furofuran bislactone scaffold must include xylobovide as the C2 (ethyl) reference point. Omission of xylobovide truncates the SAR dataset at the C3 (n-propyl) entry point provided by canadensolide, leaving the short-chain region unexplored and potentially missing non-linear chain-length effects on bioactivity [2].

Custom Synthesis Procurement Planning for Non-Commercially Available Natural Products

Because xylobovide has zero identified catalog suppliers [1], procurement requires either custom synthesis or in-house production. The validated total synthesis protocols—radical cyclization from diacetone glucose [2] and Johnson–Claisen rearrangement [3]—provide a technical basis for either commissioning a custom synthesis from a contract research organization or initiating an internal synthetic chemistry effort. Budget, timeline, and purity specifications should be benchmarked against the commercially available analogs canadensolide and sporothriolide.

Endophytic Fungal Secondary Metabolite Discovery and Chemotaxonomic Studies Focused on Xylaria spp.

Xylobovide serves as a chemotaxonomic marker for Xylaria obovata and has also been detected in endophytic Xylaria isolates from Alstonia scholaris [1]. Research groups engaged in natural product discovery pipelines from Xylariaceae fungi can use authenticated xylobovide as a reference standard for dereplication (LC-MS, NMR) to avoid rediscovery of known metabolites. This is particularly relevant given the compound's co-occurrence with cytochalasins in X. obovata fermentation extracts [2].

Application
Selection Property
Validation Focus
Phytotoxin mechanism studies
Ethyl-substituted bis-γ-lactone specificity
Plant-specific bioassay context
SAR ladder studies
Shortest alkyl chain (C2) reference point
Chain-length-dependent bioactivity shift
Custom synthesis planning
Validated synthetic routes available
Synthesis cost/timeline benchmarking
Chemotaxonomic marker studies
Xylaria obovata-specific metabolite
Dereplication by LC-MS/NMR reference
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